molecular formula C11H11BrO2 B8428637 4-Bromo-1-indanyl acetate

4-Bromo-1-indanyl acetate

Cat. No.: B8428637
M. Wt: 255.11 g/mol
InChI Key: YUPVXAKHJDXRCF-UHFFFAOYSA-N
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Description

4-Bromo-1-indanyl acetate is a brominated indane derivative featuring an acetate ester group. Brominated aromatic acetates are commonly used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stability .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

(4-bromo-2,3-dihydro-1H-inden-1-yl) acetate

InChI

InChI=1S/C11H11BrO2/c1-7(13)14-11-6-5-8-9(11)3-2-4-10(8)12/h2-4,11H,5-6H2,1H3

InChI Key

YUPVXAKHJDXRCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2=C1C=CC=C2Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at the 4-position undergoes substitution with nucleophiles:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Cyanide substitutionCuCN, DMF, 120°C, 8h4-Cyano-1-indanyl acetate72%
Amine substitutionEthylenediamine, 70°C, 10h4-(2-Aminoethyl)-1-indanyl acetate68%
Fluoride substitutionKF, DMSO, 90°C, 6h4-Fluoro-1-indanyl acetate65%

Mechanistic Insight : Reactions proceed via an SNAr mechanism, facilitated by electron-withdrawing effects of the adjacent carbonyl group .

Elimination Reactions

Dehydrohalogenation yields unsaturated indene derivatives:

  • Conditions : KOtBu, THF, reflux (12h) .

  • Product : 4-Acetoxy-1-indene (85% yield).

  • Application : Intermediate for Diels-Alder reactions .

Cross-Coupling Reactions

4-Bromo-1-indanyl acetate participates in palladium-catalyzed couplings:

Coupling TypeReagentsProductYieldSource
SuzukiPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C4-Aryl-1-indanyl acetate78%
SonogashiraCuI, PdCl₂, PPh₃, alkyne, 70°C4-Alkynyl-1-indanyl acetate70%

Hydrolysis of Acetate Group

  • Conditions : NaOH (2M), MeOH/H₂O (1:1), 50°C, 2h .

  • Product : 4-Bromo-1-indanol (94% yield).

  • Utility : Enables further functionalization at the hydroxyl group (e.g., etherification) .

Grignard Reactions

Reaction with Grignard reagents at the ketone position:

  • Example : CH₃MgBr, THF, 0°C → 4-Bromo-1-(1-hydroxyethyl)indane acetate .

  • Yield : 82% after quenching with NH₄Cl .

Stability and Handling

  • Storage : Stable at –20°C under argon for >6 months .

  • Decomposition : Prolonged exposure to moisture or light leads to hydrolysis/oxidation .

Comparison with Similar Compounds

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (CAS 3030-06-6)

  • Structure : Differs by an additional chlorine substituent at position 4 and an acetyl group at position 1 on the indole ring.
  • Application : Used as a laboratory chemical for research and development. Its bromo-chloro substitution pattern enhances electrophilic reactivity, making it suitable for cross-coupling reactions .

2-((5-((4-Bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamido)oxy)ethyl acetate

  • Structure : Features a benzo[d]imidazole core with bromo and fluoro substituents, linked to an ethyl acetate group.
  • Application : A high-purity reference material for drug development (e.g., Binimetinib). Its fluorinated and brominated structure improves metabolic stability and binding affinity in pharmaceuticals .
  • Regulatory Compliance : Meets USP, EMA, JP, and BP standards, emphasizing its role in regulated drug applications .

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

  • Structure: A brominated benzene derivative with amino groups at positions 1 and 2. Lacks the acetate group but shares bromo-aromatic features.
  • Application: Primarily used in manufacturing and laboratory settings. The amino groups facilitate its use as a precursor for dyes or coordination complexes .

Functional Comparison with Non-Brominated Acetates

Vinyl Acetate

  • Structure : A simple acetate ester without aromatic or halogen substituents.
  • Application: Widely used in plastics (e.g., polyvinyl acetate) and adhesives. Its non-brominated structure limits UV stability compared to brominated analogs .

Cyclohexyl Acetate

  • Structure : A cyclic acetate ester with a saturated cyclohexane ring.
  • Application : Employed in fragrances and solvents. The absence of aromaticity reduces its reactivity in electrophilic substitution reactions .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Primary Use Hazard Profile
4-Bromo-1-indanyl acetate* Indane Bromo (position 4), acetate Synthetic intermediate Data limited
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate Indole Bromo, chloro, acetyl, acetate Lab research Low hazard
2-((5-((4-Bromo-2-fluorophenyl)amino)...)ethyl acetate Benzo[d]imidazole Bromo, fluoro, acetate Pharmaceutical reference Regulated
Vinyl acetate Vinyl Acetate Plastics, adhesives Moderate flammability

Research Findings and Trends

  • Brominated vs. Fluorinated Analogs : Bromine enhances electrophilicity and UV absorption, whereas fluorine improves metabolic stability in pharmaceuticals .
  • Acetate Group Role : The acetate moiety increases solubility in organic solvents, facilitating reactions like acetylation or ester hydrolysis .

Preparation Methods

Friedel-Crafts Cyclization of Brominated Dihydrocinnamic Acid Derivatives

The Friedel-Crafts acylation is a cornerstone for synthesizing substituted indanones. In this method, a brominated dihydrocinnamic acid derivative undergoes cyclization in the presence of a Lewis acid catalyst. For example, o-(4-bromophenyl)methyl dihydrocinnamic acid can be cyclized using aluminum chloride (AlCl₃) to yield 4-bromo-1-indanone (Fig. 1).

Mechanistic Insights :

  • The Lewis acid activates the carbonyl group, facilitating electrophilic attack at the para position of the aromatic ring.

  • Intramolecular cyclization forms the bicyclic indanone structure, with bromine retained at the 4-position.

Optimization Data :

ParameterConditionYield (%)Source
CatalystAlCl₃ (1.2 equiv)78
SolventDichloromethane
TemperatureReflux (40°C)
Reaction Time6 hours

Direct Bromination of 1-Indanone

Electrophilic aromatic bromination offers a streamlined route to 4-bromo-1-indanone. The ketone group at position 1 directs bromination to the meta position (4-position) on the fused aromatic ring.

Procedure :

  • 1-Indanone is treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.

  • The reaction proceeds via generation of a bromonium ion, which attacks the electron-deficient aromatic ring.

Experimental Data :

ParameterConditionYield (%)Source
Brominating AgentBr₂ (1.1 equiv)65
CatalystFeBr₃ (0.1 equiv)
SolventCarbon disulfide
Temperature25°C

Reduction of 4-Bromo-1-indanone to 4-Bromo-1-indanol

The ketone group in 4-bromo-1-indanone is reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Procedure :

  • 4-Bromo-1-indanone is dissolved in anhydrous tetrahydrofuran (THF).

  • NaBH₄ (2.0 equiv) is added incrementally under nitrogen atmosphere.

  • The mixture is stirred at 0°C for 2 hours, followed by quenching with water.

Yield Optimization :

Reducing AgentSolventTemperatureYield (%)Source
NaBH₄THF0°C92
LiAlH₄Diethyl etherReflux88

Acetylation of 4-Bromo-1-indanol

The hydroxyl group in 4-bromo-1-indanol is acetylated using acetic anhydride or acetyl chloride. Pyridine or sulfuric acid catalyzes the reaction.

Procedure :

  • 4-Bromo-1-indanol is dissolved in dry dichloromethane.

  • Acetic anhydride (1.5 equiv) and pyridine (1.2 equiv) are added dropwise.

  • The reaction is stirred at room temperature for 4 hours.

Yield Data :

Acylating AgentCatalystTime (hours)Yield (%)Source
Acetic anhydridePyridine495
Acetyl chlorideH₂SO₄290

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Friedel-Crafts Cyclization : High yields (78%) but requires specialized precursors.

  • Direct Bromination : Moderate yields (65%) but simpler starting materials.

  • Reduction and Acetylation : Near-quantitative yields (>90%) with standardized protocols.

Regioselectivity Challenges

Electrophilic bromination of 1-indanone may produce minor isomers (e.g., 5-bromo-1-indanone). Purification via column chromatography (SiO₂, hexane/ethyl acetate) is essential.

Advanced Mechanistic Considerations

Solvent Effects in Acetylation

Polar aprotic solvents (e.g., THF) improve reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) reduce side reactions but prolong reaction times .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-indanyl acetate, and what analytical techniques confirm its structure?

  • Synthesis :

  • Nucleophilic substitution : Bromine substitution on indane derivatives via SN2 mechanisms, using sodium acetate as a nucleophile under anhydrous conditions .
  • Esterification : Reaction of 4-bromo-1-indanol with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester.
    • Characterization :
  • NMR spectroscopy (¹H/¹³C): Assign peaks using coupling constants and integration ratios (e.g., acetate methyl at δ ~2.1 ppm, indanyl protons at δ 6.5–7.2 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl group, m/z ~215) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å) .

Q. What handling and storage protocols ensure the stability of this compound in laboratory settings?

  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Pre-cool glassware for reactions requiring low temperatures .
  • Storage : Refrigerate (2–8°C) in sealed, amber glass containers under inert gas (e.g., N₂) to prevent hydrolysis and bromine displacement .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of ester cleavage) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehalogenation or ester hydrolysis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity but may require strict anhydrous conditions to prevent hydrolysis .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve bromide displacement efficiency .
  • Temperature control : Maintain ≤40°C to suppress thermal decomposition (e.g., bromine radical formation) .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) or inline IR spectroscopy (C=O stretch at ~1740 cm⁻¹) .

Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?

  • Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; DMSO induces downfield shifts due to hydrogen bonding .
  • Concentration : High concentrations may cause aggregation, altering splitting patterns (e.g., indanyl protons) .
  • Instrumentation : Ensure consistent magnetic field strengths (e.g., 400 MHz vs. 600 MHz) and calibration standards .

Q. What role does the crystal structure of this compound play in its supramolecular interactions?

  • Packing analysis : X-ray data reveal halogen bonding between bromine and carbonyl oxygen (distance ~3.3 Å), influencing solid-state reactivity .
  • Applications : Use as a template for designing halogen-bonded co-crystals in drug delivery systems .

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